MePPEP
Overview
Description
Preparation Methods
The synthesis of MEPPEP involves several steps. The starting material, desmethyl this compound, is reacted with [11C]iodomethane in the presence of N,N-dimethylformamide and tetrabutylammonium hydroxide as a base. The reaction mixture is then purified using high-performance liquid chromatography (HPLC) to obtain the final product . Industrial production methods involve the use of cyclotrons to produce the radioactive [11C]carbon dioxide, which is then used in the synthesis of [11C]this compound .
Chemical Reactions Analysis
MEPPEP undergoes several types of chemical reactions, including radiolabeling and purification. The radiolabeling process involves the incorporation of the radioactive isotope [11C] into the compound. Common reagents used in these reactions include [11C]iodomethane, N,N-dimethylformamide, and tetrabutylammonium hydroxide . The major product formed from these reactions is the radiolabeled this compound, which is then purified using HPLC .
Scientific Research Applications
MEPPEP is primarily used in scientific research as a positron emission tomography (PET) radioligand for imaging cannabinoid CB1 receptors in the brain. This compound has high brain uptake and provides a high specific signal to CB1 receptors, making it useful for studying the distribution and density of these receptors in both human and nonhuman primate brains . Additionally, this compound has been used to assess the effects of CB1 receptor-selective agents and to study the pharmacokinetics of these agents in the brain .
Mechanism of Action
MEPPEP exerts its effects by binding reversibly and with high specificity to cannabinoid CB1 receptors in the brain. The binding of this compound to these receptors allows for the visualization and quantification of CB1 receptor distribution using PET imaging . The molecular targets involved in this process are the CB1 receptors, which are widely distributed in regions such as the striatum, cerebellum, thalamus, and pons .
Comparison with Similar Compounds
MEPPEP is similar to other PET radioligands used for imaging CB1 receptors, such as 18F-FMPEP-d2. Both compounds have high brain uptake and provide high specific signals to CB1 receptors . this compound has a shorter half-life compared to 18F-FMPEP-d2, which may affect its utility in certain imaging studies . Other similar compounds include 11C-Fthis compound and 18F-FEPEP, which have been studied for their potential use in imaging CB1 receptors .
Properties
IUPAC Name |
(3R,5R)-5-(3-methoxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N2O2/c1-17(18-7-4-3-5-8-18)30-23-16-24(19-9-6-10-22(15-19)33-2)31(25(23)32)21-13-11-20(12-14-21)26(27,28)29/h3-15,17,23-24,30H,16H2,1-2H3/t17-,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTDWRQYMMIHHK-UOKFIYJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CC(N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@@H]2C[C@@H](N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147419 | |
Record name | MEPPEP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1059188-74-7 | |
Record name | MEPPEP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059188747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEPPEP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEPPEP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JL4MD0N76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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